1-Palmitoyl-sn-glycero-3-phosphocholine 1-Palmitoyl-sn-glycero-3-phosphocholine 1-hexadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 16:0 in which a hexadecanoyl (palmitoyl) group is attached to the glycero moiety at position 1. It has a role as a mouse metabolite. It is a lysophosphatidylcholine 16:0 and a 1-O-acyl-sn-glycero-3-phosphocholine.
1-Palmitoyl-sn-glycero-3-phosphocholine is a natural product found in Drosophila melanogaster, Lysiphlebia japonica, and other organisms with data available.
PC(16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 17364-16-8
VCID: VC21111105
InChI: InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Molecular Formula: C24H50NO7P
Molecular Weight: 495.6 g/mol

1-Palmitoyl-sn-glycero-3-phosphocholine

CAS No.: 17364-16-8

Cat. No.: VC21111105

Molecular Formula: C24H50NO7P

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

1-Palmitoyl-sn-glycero-3-phosphocholine - 17364-16-8

Specification

Description 1-hexadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 16:0 in which a hexadecanoyl (palmitoyl) group is attached to the glycero moiety at position 1. It has a role as a mouse metabolite. It is a lysophosphatidylcholine 16:0 and a 1-O-acyl-sn-glycero-3-phosphocholine.
1-Palmitoyl-sn-glycero-3-phosphocholine is a natural product found in Drosophila melanogaster, Lysiphlebia japonica, and other organisms with data available.
PC(16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 17364-16-8
Molecular Formula C24H50NO7P
Molecular Weight 495.6 g/mol
IUPAC Name [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
Standard InChI Key ASWBNKHCZGQVJV-HSZRJFAPSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Appearance Unit:100 mgSolvent:nonePurity:98+%Physical solid

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